

Application of (2R,3S)-2,3-dihydroxybutyric Acid in Metabolomics Studies

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Compound of Interest

Compound Name: (2R,3S)-2,3-dihydroxybutyric acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2R,3S)-2,3-dihydroxybutyric acid, also known as 4-deoxythreonic acid, is an emerging metabolite of significant interest in the field of metabolomics.[1] This sugar acid, a secondary metabolite, is not essential for fundamental metabolic processes but is implicated in crucial signaling and defense mechanisms.[2][3] Its presence and concentration in biological fluids can serve as a valuable biomarker for certain pathological conditions, particularly in oncology.

Application Notes

(2R,3S)-2,3-dihydroxybutyric acid as a Biomarker in Acute Myeloid Leukemia (AML)

Metabolomic profiling of patients with Acute Myeloid Leukemia (AML) has revealed that **(2R,3S)-2,3-dihydroxybutyric acid** is a promising biomarker for mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[1] These mutations are frequent in AML and lead to the production of the oncometabolite (2R)-hydroxyglutaric acid (2R-HG).[1]

Studies have shown that plasma levels of **(2R,3S)-2,3-dihydroxybutyric acid** are significantly elevated in AML patients with IDH1/2 mutations compared to those with wild-type IDH1/2.[1] Notably, its diagnostic performance as a biomarker for these mutations has been demonstrated to be superior to that of 2R-HG.[1] Receiver operating characteristic (ROC) analysis has shown a higher area under the curve (AUC) for **(2R,3S)-2,3-dihydroxybutyric acid**, indicating better sensitivity and specificity in identifying patients with IDH mutations.[1]

The concentration of **(2R,3S)-2,3-dihydroxybutyric acid** also correlates strongly with levels of 2R-HG, suggesting a linked metabolic origin.[1] Furthermore, elevated plasma levels of **(2R,3S)-2,3-dihydroxybutyric acid** have been associated with higher plasma fibrinogen concentrations, a factor linked to poorer survival in AML patients.[1] This suggests that **(2R,3S)-2,3-dihydroxybutyric acid** may not only be a diagnostic biomarker but also hold prognostic value.[1]

Potential Role in Other Diseases

Beyond AML, elevated levels of 2,3-dihydroxybutyric acid have been observed in other metabolic disorders. For instance, a significant increase in serum 2,3-dihydroxybutyric acid has been noted in patients with non-alcoholic steatohepatitis (NASH) compared to healthy controls, suggesting its potential as a biomarker for this condition.[4] Increased levels have also been reported in children with type I diabetes.[4]

Data Presentation

Table 1: Performance of **(2R,3S)-2,3-dihydroxybutyric acid** as a Biomarker for IDH1/2 Mutations in AML

Biomarker	AUC	p-value	Specificity	Sensitivity
(2R,3S)-2,3-dihydroxybutyric acid	0.861	< 0.0001	80%	87.3%
(2R)-hydroxyglutaric acid (2R-HG)	Not specified	< 0.0001	80%	63.8%

Source: Data extracted from a study on AML patients.[1]

Table 2: Fold Change of 2,3-dihydroxybutyric acid in Disease States

Disease	Comparison Group	Fold Increase
Nonalcoholic Steatohepatitis (NASH)	Healthy Controls	7.3

Source: Data from a study on non-targeted serum metabolomics.[4]

Experimental Protocols

Protocol 1: Sample Preparation for Metabolomic Analysis of (2R,3S)-2,3-dihydroxybutyric acid from Plasma/Serum

This protocol outlines a general procedure for the extraction of metabolites from plasma or serum for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Plasma or serum samples
- Ice-cold 1 M perchloric acid or methanol
- 1 M potassium hydroxide (KOH)
- Centrifuge
- Vortex mixer
- Microcentrifuge tubes

Procedure:

- Deproteinization: To 100 µL of plasma or serum in a microcentrifuge tube, add an equal volume of ice-cold 1 M perchloric acid or 4 volumes of cold methanol.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
- Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

- **Supernatant Collection:** Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
- **Neutralization (if using perchloric acid):** If perchloric acid was used for deproteinization, neutralize the supernatant by adding 1 M KOH. A precipitate of potassium perchlorate will form. Centrifuge again to remove the precipitate and collect the supernatant.
- **Drying:** Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization and GC-MS analysis.

Protocol 2: GC-MS Analysis of **(2R,3S)-2,3-dihydroxybutyric acid**

This protocol describes a general method for the derivatization and analysis of **(2R,3S)-2,3-dihydroxybutyric acid** using GC-MS.

Materials:

- Dried metabolite extract
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

- **Derivatization:**
 - To the dried metabolite extract, add 50 µL of pyridine to dissolve the residue.
 - Add 50 µL of MSTFA with 1% TMCS.
 - Cap the vial tightly and vortex for 1 minute.
 - Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
- **GC-MS Analysis:**

- Injection: Inject 1 μ L of the derivatized sample into the GC-MS system.
- Gas Chromatography Conditions (Example):
 - Inlet Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- Mass Spectrometry Conditions (Example):
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Electron Ionization: 70 eV
 - Scan Range: m/z 50-600
- Data Analysis:
 - Identify the peak corresponding to the derivatized **(2R,3S)-2,3-dihydroxybutyric acid** based on its retention time and mass spectrum.
 - Quantify the metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of a **(2R,3S)-2,3-dihydroxybutyric acid** standard.

Mandatory Visualization

Caption: Proposed synthesis of **(2R,3S)-2,3-dihydroxybutyric acid**.

Caption: General workflow for a metabolomics study.

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